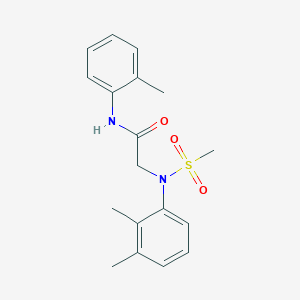

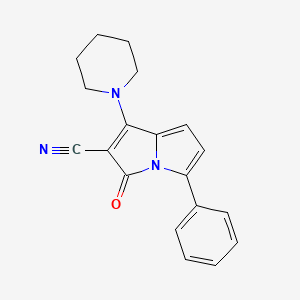

![molecular formula C15H13FN4O3 B5554230 8-fluoro-N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5554230.png)

8-fluoro-N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-quinolinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds containing quinoxaline, oxadiazoles, and quinoline moieties, similar to the core structure of our compound of interest, has been extensively studied. For instance, Kethireddy et al. (2017) explored the synthesis of 2-((5-aryl-1,3,4-oxadiazol-2-yl) methoxy)-3-methyl quinoxaline derivatives, highlighting the importance of quinoxalines, tetrazoles, and 1,3,4-oxadiazoles in medicinal and heterocyclic chemistry due to their array of pharmacological activities (Kethireddy et al., 2017).

Molecular Structure Analysis

The molecular and crystal structures of similar compounds have been elucidated through techniques such as NMR, mass spectrometry, and X-ray crystallography. For example, Vaksler et al. (2023) proposed the synthesis of a potential antimicrobial and antiviral drug with detailed molecular and crystal structures, providing insights into the structure-activity relationship of such compounds (Vaksler et al., 2023).

Chemical Reactions and Properties

Chemical properties and reactions involving quinoline and oxadiazole derivatives have been a subject of interest. For instance, the study of novel 1,3,4-oxadiazole compounds containing 8-hydroxy quinolone moiety by Adimule et al. (2014) showcases the potential antibacterial and anticancer properties of these compounds, illustrating the versatility and reactivity of quinoline derivatives in synthesizing compounds with significant biological activities (Adimule et al., 2014).

Physical Properties Analysis

The physical properties, including stability and fluorescence of quinoline derivatives, have been studied. Hirano et al. (2004) discovered a novel fluorophore, 6-methoxy-4-quinolone, demonstrating strong fluorescence in a wide pH range of aqueous media and high stability against light and heat, indicating the potential of quinoline derivatives for use in biomedical analysis (Hirano et al., 2004).

Chemical Properties Analysis

The chemical properties, particularly the antifungal activity of quinoline derivatives, have been explored. Yuan et al. (2011) designed 6-fluoro-3,3a,4,5-tetrahydro-2H-pyrazolo[4,3-c]quinoline-2-carboxamide derivatives based on the bioisosterism principle, showcasing varying levels of antifungal activities against tested fungi, demonstrating the chemical versatility and potential biological applications of these compounds (Yuan et al., 2011).

Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Activity

A series of novel derivatives containing the quinoline moiety have been synthesized to explore their potential antibacterial and anticancer properties. These derivatives were evaluated against various bacterial strains and cancer cell lines, demonstrating significant activities. This highlights the compound's role in the development of new therapeutic agents with potential applications in treating infections and cancer (Adimule et al., 2014).

Photostability and Biological Activity

Research on fluoroquinolones substituted at the 8 position, including modifications with methoxy groups, indicates that these alterations can influence their photostability, antibacterial activities, and cytotoxicities. This is crucial for developing fluoroquinolone-based drugs with reduced side effects and enhanced efficacy (Matsumoto et al., 1992).

Fluorescent Derivatives for Biochemical Analysis

The synthesis of fluorescent derivatives of quinoline has been investigated, showcasing the potential of these compounds in biochemical analyses. This includes applications in DNA labeling and cellular imaging, which are valuable for research in cellular biology and diagnostic applications (Gracheva et al., 1982).

ATM Kinase Inhibitors for Cancer Therapy

Novel quinoline carboxamides have been discovered as potent, selective inhibitors of ATM kinase, offering a promising approach for cancer therapy. These compounds exhibit potential in enhancing the efficacy of DNA damage-inducing agents, thus providing a basis for the development of new cancer treatments (Degorce et al., 2016).

Antimicrobial and Antifungal Agents

Quinoline derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies contribute to the ongoing search for new therapeutic agents capable of combating resistant strains of bacteria and fungi, thereby addressing the growing challenge of antimicrobial resistance (Inoue et al., 1994).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

8-fluoro-N-[[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl]quinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN4O3/c1-22-8-13-19-12(20-23-13)7-17-15(21)11-6-5-9-3-2-4-10(16)14(9)18-11/h2-6H,7-8H2,1H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWXCESDNZQQUIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC(=NO1)CNC(=O)C2=NC3=C(C=CC=C3F)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-fluoro-N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-quinolinecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5554153.png)

![3-isopropyl-1-methyl-N-[3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropyl]-1H-pyrazole-5-carboxamide](/img/structure/B5554155.png)

![2-benzyl-8-(6-methoxy-4-pyrimidinyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5554183.png)

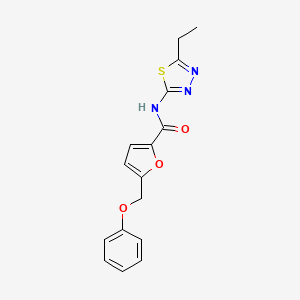

![N-[2-(5-methyl-2-thienyl)ethyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5554193.png)

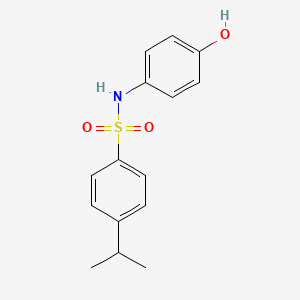

![4-[4-(methylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5554208.png)

![1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5554218.png)

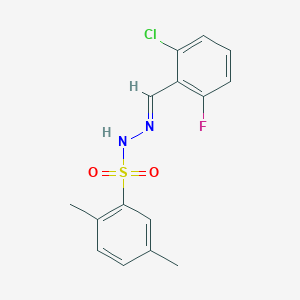

![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B5554224.png)